4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole
Descripción
Propiedades
IUPAC Name |
4-(azidomethyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N5/c6-5(7,8)4-3(1-10-12-4)2-11-13-9/h1H,2H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATQWYQPUQDSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-(Azidomethyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : 4-(Azidomethyl)-3-(trifluoromethyl)-1H-pyrazole
- Molecular Formula : C5H4F3N5
- Molecular Weight : 203.12 g/mol
Biological Activity Overview
The biological activity of 4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole can be categorized into several key areas:
1. Antimicrobial Activity
Pyrazole derivatives have exhibited significant antimicrobial properties. Research indicates that compounds with similar structures to 4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole demonstrate effectiveness against various bacterial strains.
| Pathogen | Activity Observed | Reference |
|---|---|---|
| E. coli | Inhibition at MIC values < 10 µg/mL | |
| Staphylococcus aureus | Effective inhibition observed | |
| Candida species | Moderate antifungal activity |
2. Anticancer Potential
The pyrazole scaffold is recognized for its anticancer effects, with studies showing that derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism of Action : Compounds similar to 4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole have been reported to activate apoptotic pathways, including caspase activation and PARP cleavage, leading to cell death in cancer models .
3. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties, often acting as inhibitors of pro-inflammatory cytokines such as TNF-α and IL-6.
- Research Findings : Studies have indicated that related compounds can significantly reduce inflammation in various experimental models, suggesting a potential for therapeutic applications in inflammatory diseases .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives related to 4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole:
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
- Inflammatory Response Modulation :
Comparación Con Compuestos Similares
3-(Trifluoromethyl)-1H-pyrazole (CAS 20154-03-4)
4-Bromo-3-(trifluoromethyl)-1H-pyrazole (CAS 154471-65-5)
- Structure : Bromine replaces the azidomethyl group at position 4.
- Properties : Bromine acts as a leaving group, enabling further functionalization (e.g., Suzuki coupling). This contrasts with the azidomethyl group, which is more reactive in cycloaddition reactions .
- Synthesis : Prepared via bromination of 3-(trifluoromethyl)-1H-pyrazole, a route that may differ from the target compound’s azide introduction .
4-Phenyl-3-(trifluoromethyl)-1H-pyrazole
- Structure : Phenyl group at position 4 instead of azidomethyl.
- However, the lack of an azide limits bioconjugation utility .
Analogues with Azide-Containing Substituents
4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole
4-(1-Azidoethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole
GLUT1 Inhibitors (e.g., Compound 42)
- Structure: Contains 3-(trifluoromethyl)-1H-pyrazole core with a 4-cyanobenzyl group.
- Activity: Demonstrates IC50 values <100 nM for GLUT1 inhibition. The -CF3 group is critical for target engagement, while the cyanobenzyl moiety enhances selectivity .
- Comparison : The target compound’s azidomethyl group could enable covalent binding strategies, a feature absent in these inhibitors .
DHODH Inhibitors (e.g., Compounds 8o–10f)
- Structure: Feature alkoxy and phenoxy substituents on the pyrazole ring.
- Activity: Substitutions at positions 3 and 4 dictate potency against human dihydroorotate dehydrogenase (DHODH). The target compound’s -CF3 and azidomethyl groups may offer novel binding interactions .
Data Tables
Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Applications/Properties | Reference |
|---|---|---|---|---|---|
| 4-(Azidomethyl)-3-(trifluoromethyl)-1H-pyrazole | C5H5F3N5 | 221.13 | -CF3 (3), -CH2N3 (4) | Click chemistry, drug discovery | [1, 6] |
| 3-(Trifluoromethyl)-1H-pyrazole | C4H3F3N2 | 150.09 | -CF3 (3) | Agrochemical precursor | [12] |
| 4-Bromo-3-(trifluoromethyl)-1H-pyrazole | C4H2BrF3N2 | 228.97 | -CF3 (3), -Br (4) | Suzuki coupling precursor | [14] |
| 4-Phenyl-3-(trifluoromethyl)-1H-pyrazole | C10H7F3N2 | 212.17 | -CF3 (3), -Ph (4) | Hydrophobic interaction studies | [15] |
| GLUT1 Inhibitor (Compound 42) | C24H16F3N7O2 | 499.43 | -CF3, -CN, quinoline linkage | GLUT1 inhibition (IC50 <100 nM) | [6] |
Métodos De Preparación
Synthesis of 4-Bromo-3-(trifluoromethyl)-1H-pyrazole Precursors
The key intermediate 4-bromo-5-(trifluoromethyl)-1H-pyrazole is synthesized via cyclocondensation of 1,1,1-trifluoro-4-methoxy-alken-2-ones with phenylhydrazine derivatives, followed by selective bromination using N-bromosuccinimide (NBS). The presence of the trifluoromethyl group reduces the reactivity of the pyrazole ring, making selective bromination challenging but achievable with optimized conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclocondensation | 1,1,1-trifluoro-4-methoxy-alken-2-one + phenylhydrazine | Formation of 3-(trifluoromethyl)-1H-pyrazole core |
| Bromination | NBS, controlled temperature | Selective 4-bromination of pyrazole ring (yields up to 92%) |
Sonogashira Cross-Coupling to Install Alkynyl Group
The 4-bromo-5-(trifluoromethyl)-1H-pyrazole undergoes Pd(0)-catalyzed Sonogashira cross-coupling with trimethylsilylacetylene (TMSA) to introduce a protected alkyne at the 4-position. The trifluoromethyl substituent decreases the substrate's reactivity, requiring the use of specialized ligands such as XPhos to achieve acceptable yields.
| Catalyst System | Ligand | Yield (%) | Notes |
|---|---|---|---|
| Pd(0) + XPhos | XPhos | Up to 72% (overall) | Essential for overcoming low reactivity due to CF3 group |
Desilylation and Azide Installation via CuAAC
Following Sonogashira coupling, in situ desilylation of the trimethylsilyl group generates the terminal alkyne intermediate. This intermediate then undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl or alkyl azides to install the azidomethyl substituent at the 4-position, forming 4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole derivatives.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Desilylation | Fluoride source or mild base | Generation of terminal alkyne |
| CuAAC | Cu(I) catalyst, azide | Formation of 4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole |
A notable advancement is the development of a one-pot, sequential three-step protocol integrating Sonogashira cross-coupling, desilylation, and CuAAC to streamline the synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles, which includes the target azidomethyl pyrazole derivative as an intermediate or product.
| Step | Reaction | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Sonogashira cross-coupling | Pd(0), XPhos | Variable (up to 72%) | CF3 group reduces reactivity |
| 2 | Desilylation | Fluoride or base | Quantitative | In situ generation of terminal alkyne |
| 3 | CuAAC with azide | Cu(I) catalyst | High | Efficient azide installation |
This method avoids isolation of intermediates, improves overall yield, and reduces reaction time and purification steps.
- The trifluoromethyl substituent significantly impacts the reactivity of pyrazole substrates, necessitating careful ligand and catalyst selection for cross-coupling steps.
- Benzyl azides provide superior yields in CuAAC compared to alkyl or aryl azides, likely due to better reactivity profiles.
- The use of XPhos ligand is critical for successful Sonogashira coupling with trifluoromethylated pyrazoles.
- Attempts to brominate pyrazoles with sensitive substituents (e.g., furan or methoxyphenyl groups) often result in mixtures or low selectivity, highlighting the importance of substrate scope optimization.
| Preparation Step | Key Reagents | Conditions | Challenges | Yield/Outcome |
|---|---|---|---|---|
| Cyclocondensation | Trifluoroalkenone + phenylhydrazine | Mild heating | Formation of pyrazole core | High yield |
| Bromination | NBS | Controlled temp | Selectivity issues with some substituents | Up to 92% |
| Sonogashira Coupling | Pd(0), XPhos, TMSA | Inert atmosphere, base | Low reactivity due to CF3 | Up to 72% overall |
| Desilylation | Fluoride/base | Mild conditions | None significant | Quantitative |
| CuAAC Azide Coupling | Cu(I), azide | Ambient or mild heating | Azide type affects yield | High |
The preparation of 4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole is efficiently achieved via a multi-step synthetic approach that leverages the unique reactivity of trifluoromethylated pyrazoles in palladium-catalyzed cross-coupling and copper-catalyzed azide-alkyne cycloaddition reactions. The development of a one-pot sequential protocol combining Sonogashira coupling, desilylation, and CuAAC represents a significant advancement, providing an expedient, high-yielding, and versatile synthetic route to this valuable compound. Optimization of catalysts, ligands, and reaction conditions is essential to overcome challenges posed by the electron-withdrawing trifluoromethyl group and to maximize product yields.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step functionalization of a pyrazole core. For example, the azidomethyl group can be introduced via nucleophilic substitution using sodium azide (NaN₃) on a bromomethyl precursor. The trifluoromethyl group is often incorporated early via trifluoromethylation reagents (e.g., Ruppert–Prakash reagent, CF₃SiMe₃) under catalytic conditions.
- Characterization : Key intermediates are validated using -NMR, -NMR, and HRMS to confirm regiochemistry and purity. For example, -NMR is critical for verifying azide incorporation .
Q. How do spectroscopic techniques distinguish 4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole from structurally similar analogs?
- Methodology :
- IR Spectroscopy : The azide group exhibits a strong absorption band near 2100 cm.
- NMR : The trifluoromethyl group () shows a distinct quartet in -NMR (~-60 ppm). -NMR distinguishes the azidomethyl proton environment (δ ~4.0–4.5 ppm) from other substituents .
Advanced Research Questions
Q. What strategies ensure regioselective functionalization of the pyrazole core during synthesis?
- Methodology : Regioselectivity is controlled by electronic and steric factors. For example:
- Electron-withdrawing groups (e.g., ) at position 3 direct electrophilic substitutions to position 4.
- Protecting groups (e.g., SEM or Boc) can block reactive sites during azidomethylation. Computational modeling (DFT) is used to predict reactive sites .
Q. How does the azidomethyl group influence click chemistry applications, and what catalytic systems optimize reaction efficiency?
- Methodology : The azidomethyl moiety enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimization involves:
- Catalysts : CuSO₄ with sodium ascorbate in THF/H₂O (1:1) at 50°C for 16 hours achieves >60% yield.
- Substrate scope : Electron-deficient alkynes enhance reaction rates. Steric hindrance from the group may require extended reaction times .
Q. What are the stability challenges of 4-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole under ambient and reaction conditions?
- Methodology :
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (typically >120°C).
- Light sensitivity : Azides are photolabile; storage in amber vials under inert atmosphere is recommended.
- Hydrolytic stability : The group reduces susceptibility to hydrolysis compared to non-fluorinated analogs 20.
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
Q. How can computational chemistry predict the biological activity of derivatives based on this scaffold?
- Methodology :
- Docking studies : Molecular docking with target proteins (e.g., kinases) evaluates binding affinity.
- QSAR models : Correlate substituent effects (e.g., lipophilicity) with antiproliferative or antimicrobial activity. Published datasets for pyrazole analogs guide parameterization .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for click chemistry reactions: How do solvent systems and catalyst loading affect reproducibility?
- Analysis : reports 61% yield using THF/H₂O (1:1), while other studies note lower yields in polar aprotic solvents (e.g., DMF).
- Resolution : Solvent polarity impacts Cu(I) solubility and reaction kinetics. Adding coordinating ligands (e.g., TBTA) stabilizes Cu(I), improving yields to >75% .
Q. Conflicting NMR assignments for the pyrazole ring protons: What analytical refinements resolve ambiguity?
- Analysis : Overlapping signals in -NMR (e.g., δ 7.0–8.0 ppm) may mislead.
- Resolution : Use --HSQC and NOESY to differentiate protons. For example, coupling constants () between H-4 and H-5 protons confirm adjacency .
Methodological Recommendations
- Synthesis : Prioritize Pd-catalyzed cross-coupling for late-stage azidomethylation to avoid side reactions.
- Characterization : Combine HRMS with -NMR for unambiguous confirmation of and azide groups.
- Applications : Exploit the azide for bioconjugation in drug delivery systems, leveraging the group for enhanced metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

